![molecular formula C34H36N6O6S2S B1251187 Esomeprazole strontium anhydrous CAS No. 914613-86-8](/img/structure/B1251187.png)
Esomeprazole strontium anhydrous
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Overview
Description
The S-isomer of omeprazole.
Scientific Research Applications
1. Pharmacokinetics and Pharmacodynamics
Esomeprazole strontium anhydrous, along with dexlansoprazole MR, represents a novel class of proton pump inhibitors (PPIs) with an innovative delivery mechanism. Studies focus on the pharmacokinetics and pharmacodynamics of these compounds, emphasizing their potential in treating gastroesophageal reflux disease and related conditions. However, further trials are needed to establish their superiority over conventional PPIs (Parekh, Oldfield, & Johnson, 2014).
2. Analytical Method Development
Research efforts have been directed towards developing analytical methods for the estimation of esomeprazole, such as spectrophotometric and RP-HPLC methods. These endeavors aim to provide simple, rapid, accurate, reproducible, and economic methods for the estimation of esomeprazole in various formulations (Jain, Kulkarni, Jain, & Jain, 2012).
3. Strontium Isotope Applications
While not directly related to esomeprazole, research on strontium isotopes provides a broader context for understanding the element's utility in various fields. Studies in bioavailable strontium mapping and the use of strontium isotopes in biological sciences explore dietary habits, migration patterns of ancient populations, food authentication, and forensic sciences. These applications underline the relevance of strontium in areas beyond its use in pharmaceuticals (Holt, Evans, & Madgwick, 2021; Coelho, Castanheira, Bordado, Donard, & Silva, 2017).
properties
CAS RN |
914613-86-8 |
---|---|
Molecular Formula |
C34H36N6O6S2S |
Molecular Weight |
776.4 g/mol |
IUPAC Name |
strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C17H18N3O3S.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1 |
InChI Key |
FEVPVZSYBDUVGY-YPPDDXJESA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Sr+2] |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Sr+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Sr+2] |
Other CAS RN |
914613-86-8 |
synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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